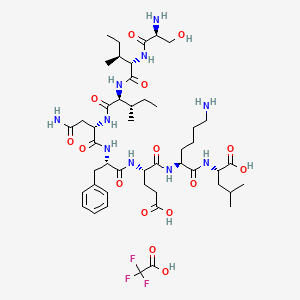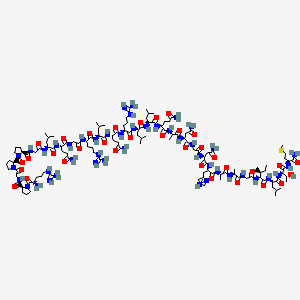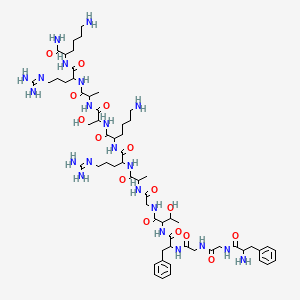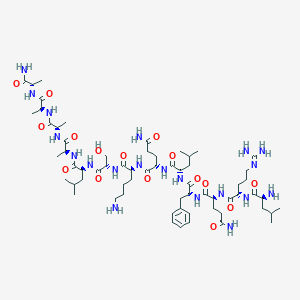
864915-61-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with CAS number 864915-61-7 is known as HAEGTFTSDVS . It is the first N-terminal 1-11 residues of GLP-1 peptide .
Molecular Structure Analysis
The molecular formula of HAEGTFTSDVS is C48H71N13O20 . The molecular weight is 1150.15 . The SMILES representation of the molecule is also provided .Physical And Chemical Properties Analysis
HAEGTFTSDVS is a solid compound . It is soluble in DMSO . The compound should be stored at -20°C, protected from light, dry, and sealed .Applications De Recherche Scientifique
Application in High-Tech Research & Development : The National High-tech Research & Development Program (863 Program) in China, as discussed by Fan Shao-feng (2009), highlights the importance of such compounds in scientific advancements, including their key role in project applications and budgeting processes.
Material Science and Electronics : Research by T. Ramgopal, P. Schmutz, G. Frankel (2001) supports the application in the development of new materials, particularly in the electronics industry. This indicates the compound's potential in creating novel semiconducting materials and other technological advancements.
Archaeological and Environmental Science : The work of C. Bataille et al. (2020) and C. Bataille et al. (2018) reveals the application in provenance studies, such as tracking the origins and movements of artifacts and environmental samples, using strontium isotope ratios.
Medical Imaging and Drug Delivery : In medical research, the compound has been studied for its role in imaging and drug delivery systems. The study by M. McDevitt et al. (2007) on carbon nanotubes labeled with isotopes like yttrium-86 illustrates its potential in medical imaging and targeted drug delivery.
Rheology and Blood Flow Research : The research on blood rheology by E. W. Errill (1969) suggests applications in understanding the physical properties of blood, which is crucial for medical and physiological research.
Distributed and Intelligent Automation : The study by V. Vyatkin (2011) highlights the application in the development of distributed automation systems, indicating the compound's relevance in modern industrial processes.
Advancements in Inorganic Nanoparticles : The synthesis and application of inorganic nanoparticles, as discussed by B. Cushing, V. Kolesnichenko, C. O'Connor (2004), show the compound's role in the advancement of nanotechnology.
Theoretical Studies in Optics : Theoretical studies, such as those on transient stimulated Raman amplifiers by C. Menyuk, G. Hilfer (1988), reveal applications in the field of optics and light propagation.
Ethical and Policy Considerations in Science : The compound's role in scientific policy formulation and ethical considerations in research is highlighted in studies like those by Jin Hong-mei (2005) and O. Varga et al. (2010).
Mécanisme D'action
Propriétés
Numéro CAS |
864915-61-7 |
|---|---|
Formule moléculaire |
C₄₈H₇₁N₁₃O₂₀ |
Poids moléculaire |
1150.18 |
Séquence |
One Letter Code: HAEGTFTSDVS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









